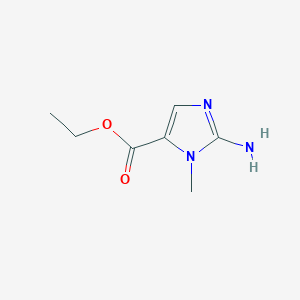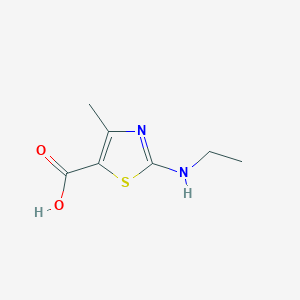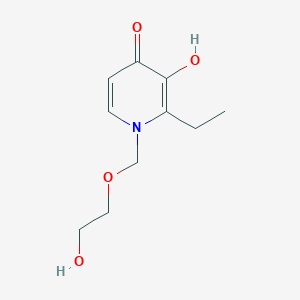
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, also known as EHPG, is a chelating agent that is commonly used in scientific research. It has been found to have various biochemical and physiological effects, and has been used in a wide range of applications.
作用机制
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one works by forming a complex with metal ions, which then allows them to be removed from the biological system. This is achieved through the formation of a stable chelate complex, which prevents the metal ions from interacting with other molecules in the system.
生化和生理效应
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been found to protect against oxidative stress in a number of different systems. It has also been found to have anti-inflammatory properties, and has been used to treat a range of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is its ability to remove metal ions from biological systems. This makes it a useful tool for studying the effects of metal ions on biological processes. However, its use is limited by its potential toxicity, and care must be taken when using it in experiments.
未来方向
There are a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. One area of interest is the development of new chelating agents that are more effective and less toxic than 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. Another area of interest is the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of a range of different diseases, including cancer and neurodegenerative disorders.
In conclusion, 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is a chelating agent that has been widely used in scientific research. It has a number of biochemical and physiological effects, and has been used in a range of applications. While its use is limited by its potential toxicity, it remains an important tool for studying the effects of metal ions on biological processes. There are also a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, including the development of new chelating agents and the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of various diseases.
合成方法
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one can be synthesized using a number of different methods, including the reaction of pyridine-4-one with ethyl acetoacetate and formaldehyde, or the reaction of 2-ethyl-3-hydroxypyridine with ethylene oxide and formaldehyde.
科学研究应用
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been used extensively in scientific research, particularly in the field of biochemistry. It is commonly used as a chelating agent to remove metal ions from biological systems, and has been found to be particularly effective in the removal of iron and copper ions.
属性
CAS 编号 |
178627-04-8 |
|---|---|
产品名称 |
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3 |
InChI 键 |
CWIFOTYPMXTVNK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
规范 SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
同义词 |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




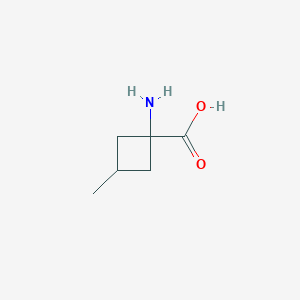
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
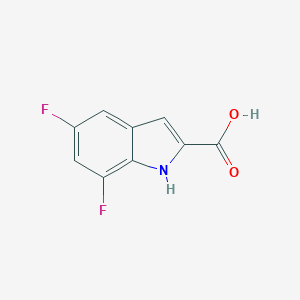
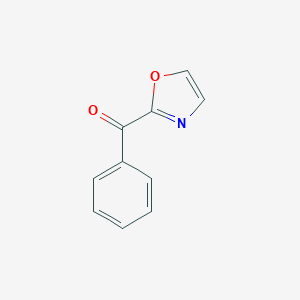


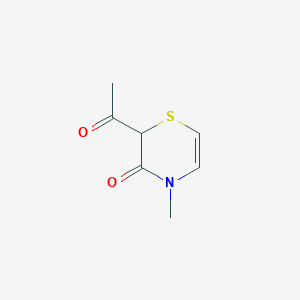
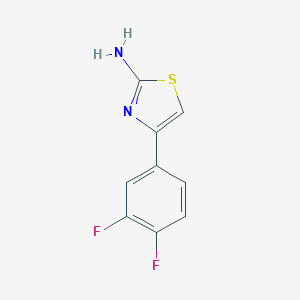
![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
